![molecular formula C14H16N2O2 B12898048 2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol CAS No. 75293-12-8](/img/structure/B12898048.png)
2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol is a complex organic compound that features a benzofuran moiety fused with a dihydropyrrole ring and an ethanolamine side chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol typically involves multi-step organic reactions. One common method includes:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Dihydropyrrole Ring: The dihydropyrrole ring can be synthesized via a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Coupling Reactions: The benzofuran and dihydropyrrole intermediates are then coupled through amination reactions, often using reagents like sodium hydride or potassium carbonate.
Introduction of the Ethanolamine Side Chain: This final step involves the reaction of the intermediate with ethanolamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the ethanolamine side chain.
Reduction: Reduced forms of the benzofuran moiety.
Substitution: Substituted derivatives at the amino group.
Scientific Research Applications
2-((3-(Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-(Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran moiety.
Dihydropyrrole Derivatives: Compounds with similar dihydropyrrole structures, such as certain alkaloids.
Uniqueness
2-((3-(Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl)amino)ethanol is unique due to its combination of the benzofuran and dihydropyrrole moieties, which may confer distinct biological activities and chemical properties .
Properties
CAS No. |
75293-12-8 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-[[3-(1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino]ethanol |
InChI |
InChI=1S/C14H16N2O2/c17-6-5-15-14-8-11(9-16-14)13-7-10-3-1-2-4-12(10)18-13/h1-4,7,11,17H,5-6,8-9H2,(H,15,16) |
InChI Key |
ZXPYIKVASPCZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=C1NCCO)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


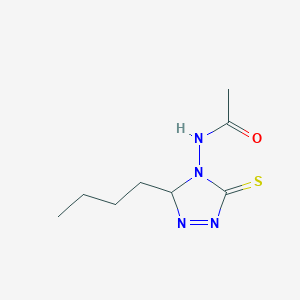
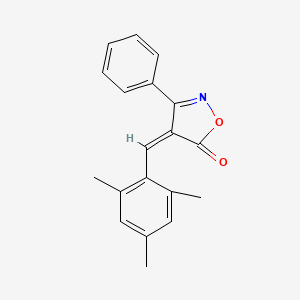
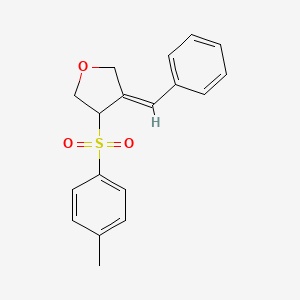
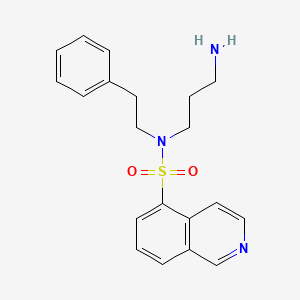
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)
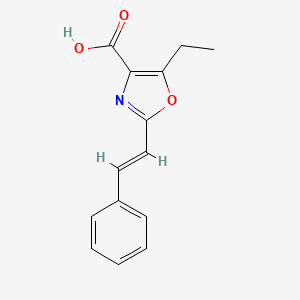

![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)

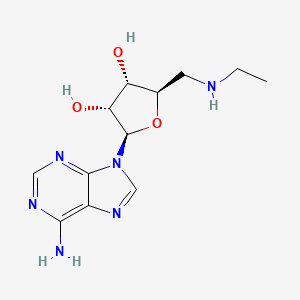
![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
![N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898034.png)
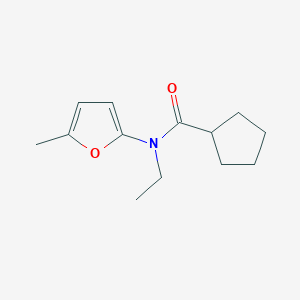
![N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12898039.png)
